molecular formula C7H2F3IO B2469571 2,3,4-Trifluoro-6-iodobenzaldehyde CAS No. 1026898-78-1

2,3,4-Trifluoro-6-iodobenzaldehyde

Cat. No.: B2469571
CAS No.: 1026898-78-1
M. Wt: 285.992
InChI Key: AAEZWHOOZVFXRB-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-6-iodobenzaldehyde is an organic compound with the molecular formula C7H2F3IO. It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one by an iodine atom. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-6-iodobenzaldehyde typically involves the iodination of 2,3,4-trifluorobenzaldehyde. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that are optimized for efficiency and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, desired purity, and production scale .

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-6-iodobenzaldehyde in chemical reactions involves its functional groups. The aldehyde group is reactive towards nucleophiles, while the iodine atom can participate in substitution reactions. The fluorine atoms influence the compound’s electronic properties, making it more reactive in certain contexts .

Molecular Targets and Pathways: In biological systems, the compound’s mechanism of action would depend on its interaction with specific enzymes or receptors.

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 2,4,6-Trifluorobenzaldehyde

Comparison: 2,3,4-Trifluoro-6-iodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and electronic properties. Compared to other fluorobenzaldehydes, the iodine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3,4-trifluoro-6-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3IO/c8-4-1-5(11)3(2-12)6(9)7(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZWHOOZVFXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)C=O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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